molecular formula C20H18N2O2 B463264 N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide

N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide

Cat. No.: B463264
M. Wt: 318.4g/mol
InChI Key: PGOPGDACDQVNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings

Scientific Research Applications

N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.

    Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 4-[(2-oxo-1-naphthalenylidene)methylamino]benzaldehyde. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-oxo-2-phenylacetamide: A structurally similar compound with a phenyl group instead of the naphthalene ring.

    N-methyl-N-[4-[(2-oxo-1-phenylidene)methylamino]phenyl]acetamide: Another similar compound with a phenylidene group.

Uniqueness

N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide is unique due to the presence of the naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4g/mol

IUPAC Name

N-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C20H18N2O2/c1-14(23)22(2)17-10-8-16(9-11-17)21-13-19-18-6-4-3-5-15(18)7-12-20(19)24/h3-13,24H,1-2H3

InChI Key

PGOPGDACDQVNKB-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

solubility

47.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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